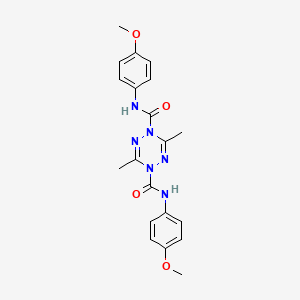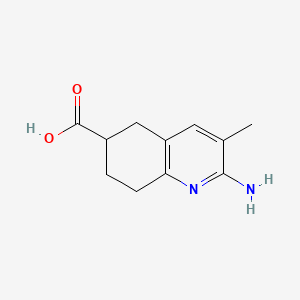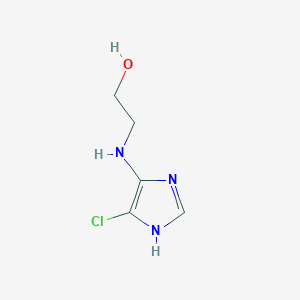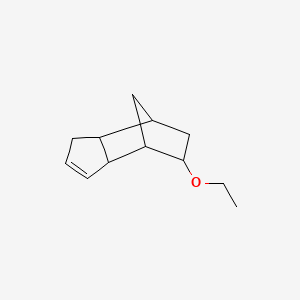![molecular formula C8H5Cl2N3O B13943892 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 1, and a pyrido[3,2-d]pyrimidin-2(1H)-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which is then used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Primary amines in the presence of triethylamine (Et3N) are commonly used for substitution reactions.
Cyclization Reactions: Cyclization can be achieved using various reagents and conditions, depending on the desired product.
Major Products Formed
科学的研究の応用
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one has several scientific research applications, including:
作用機序
The mechanism of action of 4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
類似化合物との比較
4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position of the methyl group and the pyrimidine ring fusion.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, making it a valuable compound for further research and development.
特性
分子式 |
C8H5Cl2N3O |
|---|---|
分子量 |
230.05 g/mol |
IUPAC名 |
4,6-dichloro-1-methylpyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H5Cl2N3O/c1-13-4-2-3-5(9)11-6(4)7(10)12-8(13)14/h2-3H,1H3 |
InChIキー |
UOCALRAJYFPYEG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC1=O)Cl)N=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)



![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)




